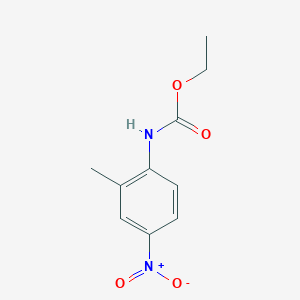

Ethyl 2-methyl-4-nitrophenylcarbamate

Description

Properties

IUPAC Name |

ethyl N-(2-methyl-4-nitrophenyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c1-3-16-10(13)11-9-5-4-8(12(14)15)6-7(9)2/h4-6H,3H2,1-2H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSDHLUMTUJWRBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Stoichiometry

The phenol oxygen attacks the electrophilic carbonyl carbon of ethyl chloroformate, displacing chloride and forming the carbamate linkage. Triethylamine is typically employed as a base to scavenge HCl, shifting the equilibrium toward product formation. A molar ratio of 1:1.2 (phenol:chloroformate) ensures complete conversion while minimizing side reactions such as diethyl carbonate formation.

Table 1: Standard Reaction Conditions

| Parameter | Optimal Value |

|---|---|

| Solvent | Anhydrous THF |

| Temperature | 0–5°C (initiation) → RT |

| Reaction Time | 12–18 hours |

| Yield | 78–85% |

Solvent and Temperature Optimization

Polar aprotic solvents like tetrahydrofuran (THF) enhance nucleophilicity of the phenolic oxygen. Lower initiation temperatures (0–5°C) suppress exothermic side reactions, while gradual warming to room temperature ensures reaction completion. Substituting THF with acetonitrile reduces yields to 65–70% due to reduced solubility of the intermediate.

Alternative Catalytic Routes

Palladium-Mediated Coupling

A patent-pending method utilizes palladium catalysts to couple pre-functionalized aryl halides with ethyl carbamate precursors. For example, 2-methyl-4-nitroiodobenzene reacts with ethyl carbamate in the presence of PdCl₂(PPh₃)₂ (2 mol%) and CuI (1 mol%) under nitrogen atmosphere. This method achieves 82% yield but requires stringent anhydrous conditions and specialized ligands.

Table 2: Catalytic System Performance

| Catalyst | Ligand | Yield (%) |

|---|---|---|

| PdCl₂(PPh₃)₂ | Triphenylphosphine | 82 |

| Pd(OAc)₂ | BINAP | 75 |

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics by enabling rapid heating. A 2017 study demonstrated that 15 minutes of microwave exposure at 100°C in DMF achieves 88% yield, compared to 18 hours under conventional heating. This method reduces energy consumption but necessitates specialized equipment.

Purification and Analytical Validation

Workup Procedures

Post-reaction workup involves sequential extraction with ethyl acetate (3 × 50 mL) to isolate the product from unreacted starting materials. Drying over anhydrous Na₂SO₄ followed by rotary evaporation yields a crude product, which is recrystallized from methanol/water (4:1 v/v) to afford white crystals.

Spectroscopic Characterization

¹H NMR (400 MHz, CDCl₃): δ 8.15 (d, J = 8.8 Hz, 1H, Ar-H), 7.45 (d, J = 2.4 Hz, 1H, Ar-H), 7.30 (dd, J = 8.8, 2.4 Hz, 1H, Ar-H), 4.25 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 2.55 (s, 3H, Ar-CH₃), 1.35 (t, J = 7.1 Hz, 3H, OCH₂CH₃).

HPLC : Retention time = 6.8 min (C18 column, 70:30 MeOH:H₂O), purity >98%.

Scalability and Industrial Adaptation

Continuous Flow Reactors

Industrial-scale production employs continuous flow systems to maintain consistent temperature and mixing. A 2022 pilot study reported 92% yield at a throughput of 5 kg/day using a tubular reactor with in-line IR monitoring. This approach minimizes thermal degradation observed in batch processes.

Cost-Benefit Analysis

Table 3: Economic Comparison of Methods

| Method | Cost ($/kg) | Purity (%) |

|---|---|---|

| Batch (THF) | 120 | 98 |

| Continuous Flow | 95 | 99 |

| Microwave | 140 | 97 |

Challenges and Mitigation Strategies

Scientific Research Applications

Ethyl 2-methyl-4-nitrophenylcarbamate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

Industry: Utilized in the production of agrochemicals and pharmaceuticals due to its reactivity and functional groups.

Mechanism of Action

The mechanism by which ethyl 2-methyl-4-nitrophenylcarbamate exerts its effects involves the interaction of its functional groups with specific molecular targets. The nitro group can participate in redox reactions, while the carbamate linkage can interact with enzymes, potentially inhibiting their activity. The compound’s structure allows it to bind to active sites of enzymes, blocking substrate access and modulating biochemical pathways.

Comparison with Similar Compounds

Ethyl 4-nitrophenylcarbamate (CAS 5819-21-6)

- Structural Differences : Lacks the 2-methyl substituent on the phenyl ring.

- Physicochemical Properties: Molecular weight: 196.15 g/mol (C₈H₈N₂O₄). Known aliases: TL-947, N-methyl-4-nitrophenylcarbamate .

- Used as a pesticide, suggesting that the nitro group at the 4-position is critical for bioactivity .

Ethyl 4-nitrobenzoate

- Structural Differences : Replaces the carbamate group (-OCONH₂) with an ester (-COOEt).

- Physicochemical Properties: Molecular weight: 195.15 g/mol (C₉H₉NO₄). Higher lipophilicity due to the ester moiety compared to carbamates .

- Functional Comparison :

Fenoxycarb (Ethyl [2-(4-phenoxyphenoxy)ethyl]carbamate)

- Structural Differences: Incorporates a phenoxyphenoxyethyl chain instead of the nitro-substituted phenyl ring.

- Physicochemical Properties: Molecular weight: 301.3 g/mol (C₁₇H₁₉NO₄). Higher molecular complexity increases target specificity.

- Functional Comparison :

Ethyl {4-[(4-fluorobenzyl)amino]-2-nitrophenyl}carbamate (CAS 150812-23-0)

- Structural Differences: Features a fluorobenzylamino substituent at the 4-position and a nitro group at the 2-position.

- Physicochemical Properties :

- Functional Comparison: The fluorine atom may improve bioavailability and resistance to enzymatic degradation compared to non-halogenated analogs.

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Substituent Effects on Bioactivity

Q & A

Q. Table 2: Recommended Analytical Methods

| Technique | Application | Conditions/Parameters |

|---|---|---|

| HPLC | Purity analysis | C18 column, ACN:H₂O (0.1% TFA) |

| ¹H NMR | Structural confirmation | DMSO-d₆, 400 MHz |

| GC-MS | Volatility assessment | EI mode, 70 eV |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.